molecular formula C16H14N2O4S2 B2725952 N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]furan-2-carboxamide CAS No. 1007011-59-7

N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]furan-2-carboxamide

Cat. No.: B2725952
CAS No.: 1007011-59-7
M. Wt: 362.42
InChI Key: SQIQILOAUMZDOU-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]furan-2-carboxamide is a synthetic chemical compound of significant interest in advanced pharmacological and chemical research. This complex molecule is engineered from a hybrid architecture, featuring a benzothiazole core fused with a [1,3]dioxolo ring system and further functionalized with a methylsulfanylethyl chain. The structure is completed by a furan-2-carboxamide Schiff base, forming an imine (C=N) linkage to the heterocyclic system. Individually, these components are recognized for their diverse bioactivities; benzothiazole derivatives are extensively investigated for their antitumor, antimicrobial, and antioxidant properties , while the furan-2-carboxamide moiety is a versatile scaffold present in compounds studied for various biological targets, including enzyme inhibition . The integration of these distinct pharmacophores into a single molecule suggests potential for unique and multifaceted biological interactions, making it a compelling candidate for researchers exploring structure-activity relationships (SAR), novel enzyme inhibitors, or cellular signaling pathways. Its complex structure indicates potential application in the discovery and development of new therapeutic agents or as a molecular probe. This product is provided for research purposes within laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S2/c1-23-6-4-18-10-7-12-13(22-9-21-12)8-14(10)24-16(18)17-15(19)11-3-2-5-20-11/h2-3,5,7-8H,4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIQILOAUMZDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CO4)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)furan-2-carboxamide typically involves multi-step organic synthesis. The key steps include the formation of the dioxolo and benzo-thiazole rings, followed by their coupling with the furan-2-carboxamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: Various substitution reactions can occur, particularly at the benzo-thiazole and furan moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxide or sulfone derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, (Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)furan-2-carboxamide may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Comparisons

Table 1: Core Frameworks and Substituents
Compound/Reference Core Structure Key Substituents
Target Compound [1,3]dioxolo[4,5-f][1,3]benzothiazole 7-(2-Methylsulfanylethyl), 6-ylidene-furan-2-carboxamide
: Triazoles [7–9] 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl
: Patent Derivatives [1,3]dioxolo[4,5-c]pyridinyl Phenyl, heteroaryl, or piperidinyl groups
: Indolone 2u [1,3]dioxolo[4,5-f]indol-6-one 7-(Iodomethyl), 5-methyl, 7-phenyl
: Benzofurancarboxamide Benzofuran 6-[(6,7-Dimethoxy-4-quinazolinyl)oxy], N,2-dimethyl

Key Observations :

  • The target compound’s benzothiazole-dioxolo core distinguishes it from triazoles () and pyridinyl/indol derivatives (–3), which may alter electronic properties and steric bulk.
  • The methylsulfanylethyl group introduces a flexible sulfur-containing chain, contrasting with rigid sulfonyl () or iodomethyl () substituents.

Functional Group and Reactivity Comparisons

Table 2: Functional Group Analysis
Compound/Reference Functional Groups Spectral Confirmation (IR/NMR)
Target Compound Carboxamide, dioxole, thioether Not available in evidence
: [7–9] Triazole-thione, sulfonyl νC=S (1247–1255 cm⁻¹), absence of νC=O
: Benzofurancarboxamide Carboxamide, methoxy, quinazolinyl Molecular formula: C₂₁H₁₉N₃O₅ (393.39 g/mol)

Key Observations :

  • highlights tautomerism in triazole-thiones (thione vs. thiol forms), resolved via IR (absence of νS-H at 2500–2600 cm⁻¹) . Such tautomerism is unlikely in the target compound due to its ylidene linkage.

Key Observations :

  • emphasizes base-mediated cyclization for triazole formation, whereas utilizes nickel catalysis for C–C bond formation .
  • The target compound’s synthesis may require regioselective alkylation or condensation, given its complex substituents.

Biological Activity

N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]furan-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure includes a benzothiazole moiety, which is known for its diverse biological activities. The presence of a dioxole ring and a methylsulfanyl group further enhances its pharmacological potential. The molecular formula is C16H16N4O3S2C_{16}H_{16}N_4O_3S_2 with a molecular weight of approximately 376.5 g/mol.

Biological Activity Overview

The biological activities of this compound can be categorized into three primary areas:

1. Antimicrobial Activity

Research indicates that compounds containing benzothiazole and dioxole structures exhibit significant antimicrobial properties.

  • Study Findings : A study evaluated various derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 4 to 20 μmol/L, showing that some derivatives were more potent than standard antibiotics like cefotaxime .
CompoundBacterial StrainMIC (μmol/L)Comparison
7aBacillus subtilis6Equivalent to cefotaxime
9aStaphylococcus aureus4More potent than cefotaxime

2. Anticancer Activity

The anticancer properties of the compound were evaluated using several human cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells.

  • Cytotoxicity Results : Compounds derived from the benzothiazole framework showed cytotoxicity with IC50 values significantly lower than the reference drug doxorubicin. For instance, compound 7a demonstrated an IC50 value of 10 μmol/L against HepG2 cells .
Cell LineCompoundIC50 (μmol/L)Reference Drug IC50 (μmol/L)
NCI-H4607a1015
HepG27d812
HCT-1169a914

3. Antioxidant Activity

Antioxidant activity was assessed through the ability to inhibit lipid peroxidation in rat brain and kidney homogenates.

  • Antioxidant Efficacy : Compounds such as 7d exhibited potent inhibition rates exceeding those of Trolox, a standard antioxidant. For example, compound 7d showed an inhibition rate of 92.8% compared to Trolox's rate of 89.5% .
CompoundInhibition Rate (%)
7d92.8
Trolox89.5

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that derivatives similar to this compound showed higher success rates in treating resistant strains compared to conventional therapies.
  • Cytotoxic Studies : Laboratory studies on tumor cell lines indicated that compounds with similar structural motifs effectively induced apoptosis in cancer cells through caspase activation pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.